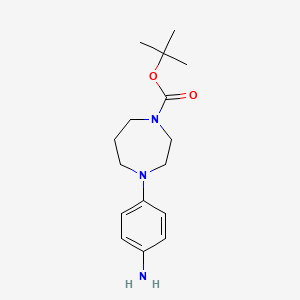
5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C8H11BrN4·2HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Mechanism of Action
Target of Action
5-Bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride is a chemical compound that primarily targets the Butyrylcholinesterase (BuChE) . BuChE is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and muscle control.
Mode of Action
The compound interacts with its target, BuChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased levels of acetylcholine can then enhance the transmission of signals in the nervous system.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting BuChE, the compound disrupts the normal function of this pathway, leading to changes in the transmission of nerve signals. The downstream effects of this disruption can vary, but they often involve changes in memory and muscle control.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in the concentration of acetylcholine in the nervous system . By inhibiting BuChE, the compound can increase the levels of acetylcholine, leading to enhanced nerve signal transmission. This can result in changes in memory and muscle control.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride typically involves the reaction of 5-bromo-2-chloropyrimidine with piperazine. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then isolated and purified using techniques such as distillation, crystallization, and filtration .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like triethylamine (Et3N) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-(piperidin-1-yl)pyrimidine
- 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine
- 5-bromo-2-(4-boc-piperazin-1-yl)pyrimidine
Uniqueness
5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride is unique due to its specific substitution pattern and the presence of the piperazine ring. This structure allows it to interact with a wide range of biological targets and participate in various chemical reactions, making it a versatile compound in scientific research .
Properties
CAS No. |
1993009-79-2 |
|---|---|
Molecular Formula |
C8H13BrCl2N4 |
Molecular Weight |
316 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



